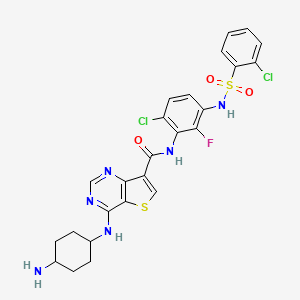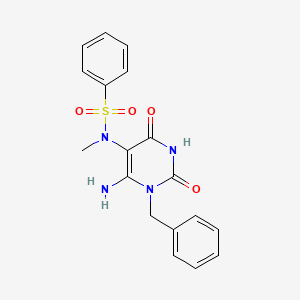
N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RmlA-IN-1 is a highly potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), with an IC50 value of 0.073 µM . This compound significantly modulates the biosynthesis of the monosaccharide l-Rhamnose and impacts the permeability of the bacterial cell wall . It is primarily used in scientific research to study bacterial cell wall synthesis and potential antibacterial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for RmlA-IN-1 are not well-documented in public literature. Given its use in research, it is likely produced in specialized chemical laboratories with stringent quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
RmlA-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of RmlA-IN-1.
Applications De Recherche Scientifique
RmlA-IN-1 has several scientific research applications, including:
Mécanisme D'action
RmlA-IN-1 exerts its effects by inhibiting the enzyme glucose-1-phosphate thymidylyltransferase (RmlA). This enzyme catalyzes the first step in the biosynthesis of dTDP-l-rhamnose, a crucial component of the bacterial cell wall . By inhibiting RmlA, RmlA-IN-1 disrupts the production of l-Rhamnose, leading to compromised cell wall integrity and increased bacterial susceptibility .
Comparaison Avec Des Composés Similaires
RmlA-IN-1 is compared with other inhibitors of glucose-1-phosphate thymidylyltransferase, such as:
RmlA-IN-2: Another potent inhibitor affecting the same pathway.
Butein: A phytocompound with strong anti-tubercular activity targeting the rhamnose pathway.
RmlA-IN-1 is unique due to its high potency and specific inhibition of the RmlA enzyme, making it a valuable tool in studying bacterial cell wall synthesis and potential antibacterial agents .
Propriétés
Formule moléculaire |
C18H18N4O4S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N4O4S/c1-21(27(25,26)14-10-6-3-7-11-14)15-16(19)22(18(24)20-17(15)23)12-13-8-4-2-5-9-13/h2-11H,12,19H2,1H3,(H,20,23,24) |
Clé InChI |
NTXAKLDOOQBMCR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


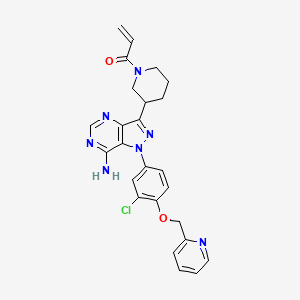
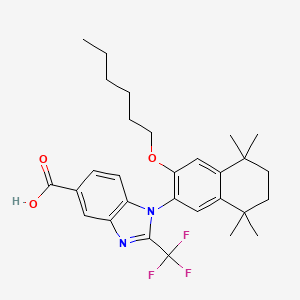
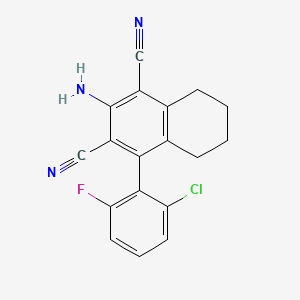

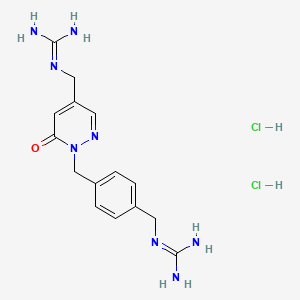

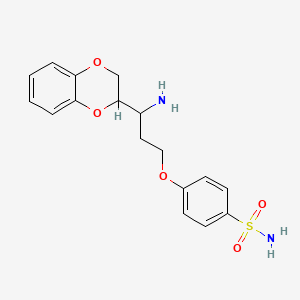
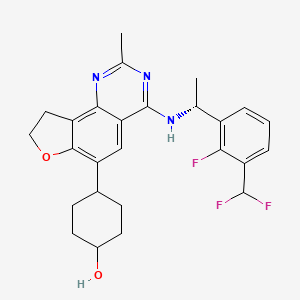
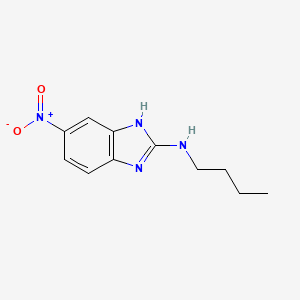
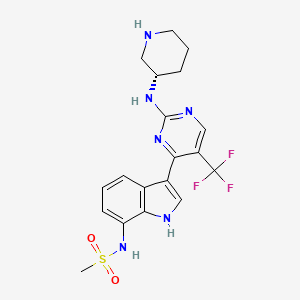
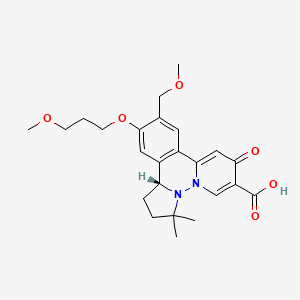
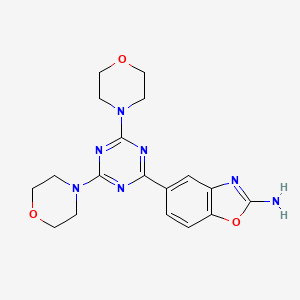
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
